Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H12Br2O4 It is a derivative of benzoic acid, featuring bromine atoms and methoxy groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate typically involves multiple steps:
Methoxylation: Methoxy groups are introduced through the reaction of the intermediate compound with methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-cyano-2-(bromomethyl)-4,5-dimethoxybenzoate when using KCN.
Oxidation: Products include oxidized derivatives of the aromatic ring.
Reduction: Reduced forms of the compound, such as the corresponding alcohols.
Scientific Research Applications
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-(bromomethyl)propionate: Similar structure but lacks the methoxy groups.
Methyl 3-bromo-4,5-dimethoxybenzoate: Similar but without the bromomethyl group.
Methyl 2-bromo-4,5-dimethoxybenzoate: Similar but with a different bromine substitution pattern.
Uniqueness
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate is unique due to the specific arrangement of bromine and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-15-8-4-6(11(14)17-3)7(5-12)9(13)10(8)16-2/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHPLAGWOKBJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)CBr)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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